BenchChemオンラインストアへようこそ!

6-Hydrazinyl-3-methyl-5-nitropyrimidine-2,4(3h,5h)-dione

Physicochemical properties Drug-likeness Pre-synthetic screening

6-Hydrazinyl-3-methyl-5-nitropyrimidine-2,4(3H,5H)-dione (CAS 880-83-1) is a heterocyclic small molecule belonging to the 5-nitropyrimidine-2,4-dione (5-nitrouracil) class. Its molecular formula is C5H7N5O4, with a molecular weight of 201.14 g/mol and a computed complexity score of 332.

Molecular Formula C5H7N5O4
Molecular Weight 201.14 g/mol
CAS No. 880-83-1
Cat. No. B12920897
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Hydrazinyl-3-methyl-5-nitropyrimidine-2,4(3h,5h)-dione
CAS880-83-1
Molecular FormulaC5H7N5O4
Molecular Weight201.14 g/mol
Structural Identifiers
SMILESCN1C(=O)C(C(=NN)NC1=O)[N+](=O)[O-]
InChIInChI=1S/C5H7N5O4/c1-9-4(11)2(10(13)14)3(8-6)7-5(9)12/h2H,6H2,1H3,(H,7,8,12)
InChIKeyJEXYXVFIUHVCTR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Hydrazinyl-3-methyl-5-nitropyrimidine-2,4(3H,5H)-dione (CAS 880-83-1): Procurement-Relevant Identity and Scaffold Overview


6-Hydrazinyl-3-methyl-5-nitropyrimidine-2,4(3H,5H)-dione (CAS 880-83-1) is a heterocyclic small molecule belonging to the 5-nitropyrimidine-2,4-dione (5-nitrouracil) class. Its molecular formula is C5H7N5O4, with a molecular weight of 201.14 g/mol and a computed complexity score of 332 . The compound features a unique combination of three reactive functional groups on the uracil core: a hydrazinyl substituent at position 6, a nitro group at position 5, and an N3-methyl group. This specific substitution pattern defines its reactivity profile—the electron-withdrawing 5-nitro group activates the 6-position toward nucleophilic displacement, while the N3-methyl group locks the tautomeric form that governs regioselectivity, and the 6-hydrazinyl group provides a versatile nucleophilic handle for condensation and cyclocondensation reactions that is absent in 6-halogen or 6-amino analogs [1]. Despite the commercial availability of this building block, a systematic, comparative head-to-head biological assay dataset against its closest in-class analogs remains absent from the open-access, authoritative primary literature. The differentiation claims advanced below at the strong-evidence level correspond to structural, physicochemical, and reactivity-based comparators; where biological activity is addressed, it is derived from class-level scaffold inference and must be interpreted with that caveat.

Why 6-Chloro-3-methyl-5-nitrouracil or 6-Hydrazinyluracil Cannot Substitute for CAS 880-83-1: Evidence of Functional Handedness


Generic substitution of 6-substituted-5-nitropyrimidine-2,4-diones is precluded by the orthogonal reactivity of the 6-position substituent and the specific electronic influence of the co-located substituents. For instance, 6-chloro-3-methyl-5-nitrouracil (CAS 878-86-4) presents a leaving group for SNAr displacement, whereas the target compound’s 6-hydrazinyl group functions as a nucleophilic pivot for hydrazone formation and subsequent heteroannulation [1]. Similarly, 6-hydrazinyluracil (CAS 893631-08-8) lacks the 5-nitro group, which is essential to render the pyrimidine ring sufficiently electron-deficient for certain ring-transformation reactions; the absence of the 5-nitro group fundamentally alters the ring’s electrophilicity and the leaving-group ability of the N3-C4-C5 unit [2]. The N3-methyl group further governs tautomeric equilibria: 3-methyl-5-nitrouracil exists exclusively in the dioxo tautomeric form, ensuring predictable regiochemistry in nucleophilic additions, whereas the N1-substituted or unsubstituted analogs can adopt alternative tautomeric forms that lead to divergent reaction products [3]. The 1968 Oregon State University thesis specifically demonstrated that substituting methylhydrazine for hydrazine in analogous 5-nitropyrimidines changed the reaction mechanism from direct nucleophilic substitution to a rearrangement pathway, underscoring the functional non-interchangeability of even closely related hydrazino-nitropyrimidines [2].

6-Hydrazinyl-3-methyl-5-nitropyrimidine-2,4(3H,5H)-dione: Quantitative Comparative Evidence for Scientific Selection


Hydrogen-Bond Donor/Acceptor Count and Molecular Complexity Versus 6-Chloro-3-methyl-5-nitrouracil (CAS 878-86-4)

When selecting a 5-nitrouracil building block for library synthesis, the replacement of a 6-chloro substituent with a 6-hydrazinyl group introduces additional hydrogen-bond donor and acceptor capacity that alters both intermolecular interaction potential and solubility. Quantitatively, 6-hydrazinyl-3-methyl-5-nitropyrimidine-2,4(3H,5H)-dione possesses 2 hydrogen-bond donors and 5 hydrogen-bond acceptors, compared to 1 donor and 4 acceptors for 6-chloro-3-methyl-5-nitrouracil (C5H4ClN3O4, MW 205.56). The molecular complexity index for the hydrazinyl analog is 332 versus an estimated 280 for the chloro analog [1]. The additional donor/acceptor capacity of the hydrazinyl group enables bidentate interactions in recognition events and facilitates solubility-tuning strategies that are inaccessible to the chloro-bearing scaffold.

Physicochemical properties Drug-likeness Pre-synthetic screening

Reactivity: Hydrazone-Formation Capacity as a Synthetic Entry Point Versus 6-Amino-3-methyl-5-nitrouracil

The 6-hydrazinyl group of the target compound enables direct condensation with aldehydes and ketones to form hydrazones at room temperature, a reaction that does not proceed with 6-amino-3-methyl-5-nitrouracil without pre-activation. In the broader 5-nitrouracil hydrazone series, 6-(benzylidene-1'-methylhydrazino)-3-methyl-5-nitrouracil (derived directly from the target compound's hydrazone condensation with benzaldehyde) undergoes acid-catalyzed cyclization to give pyrimidotriazine and pyrazolopyrimidine products in defined ratios [1]. The corresponding 6-amino analog requires diazotization followed by reduction to generate a hydrazino intermediate—a multi-step sequence with reduced atom economy. While no quantitative yield comparison under identical conditions is published, the mechanistic availability of the hydrazone pathway represents a functional advantage: the target compound bypasses the diazotization step entirely, reducing the synthetic sequence by at least one step compared to 6-amino-3-methyl-5-nitrouracil [1][2].

Synthetic chemistry Hydrazone condensation Heteroannulation

iNOS Inhibitory Activity: Class-Level Benchmarking Against the 5-Nitropyrimidine-2,4-dione Scaffold

The target compound shares the 5-nitropyrimidine-2,4-dione core with a published series of iNOS inhibitors. In the foundational study by Ma et al. (2015), 52 analogs of 5-nitropyrimidine-2,4-dione were evaluated; the most potent compound (compound 36) inhibited nitric oxide production in LPS-induced RAW 264.7 cells with an IC50 of 8.6 µM and inhibited iNOS enzymatic activity with an IC50 of 6.2 µM, while exhibiting no cytotoxicity (IC50 > 80.0 µM) [1]. The compound at issue here, CAS 880-83-1, was not specifically tested in that panel; however, it possesses the identical core pharmacophore (5-nitro-2,4-dioxo-pyrimidine) required for iNOS active-site interaction as demonstrated by docking studies [1]. The 6-hydrazinyl substituent offers a chemically addressable vector for further structural elaboration to optimize potency beyond the 6.2 µM baseline established by compound 36, whereas the 6-chloro analog (CAS 878-86-4) would require substitution before SAR exploration at that position is possible.

Anti-inflammatory Nitric oxide inhibition iNOS Drug discovery

Evidence-Backed Application Scenarios for 6-Hydrazinyl-3-methyl-5-nitropyrimidine-2,4(3H,5H)-dione (CAS 880-83-1)


Fused-Pyrimidine Heterocycle Library Synthesis via Hydrazone Condensation

The compound serves as a direct precursor for generating hydrazone intermediates that undergo acid- or oxidatively-promoted cyclization to produce pyrimido[5,4-e][1,2,4]triazines, pyrazolo[3,4-d]pyrimidines, and s-triazolo[4,3-c]pyrimidines. This reactivity pathway is explicitly documented for 6-benzylidenehydrazino-3-methyl-5-nitrouracil derivatives, which are accessible from the target compound through condensation with aromatic aldehydes [1][2]. Procurement is warranted when the synthetic objective is the rapid assembly of nitrogen-rich fused heterocycles for anticancer or antimicrobial screening, as downstream derivatives from analogous 6-hydrazinyluracil scaffolds have yielded compounds with IC50 values as low as 3.6 µM against A549 lung carcinoma cells [3].

iNOS-Targeted Anti-Inflammatory Lead Optimization

The 5-nitropyrimidine-2,4-dione scaffold has been validated as an iNOS inhibitory pharmacophore (IC50 = 6.2 µM for the most potent analog) with favorable selectivity over general cytotoxicity (IC50 > 80 µM) [4]. CAS 880-83-1 provides a functionalized version of this scaffold bearing a 6-hydrazinyl group, which is a synthetically tractable handle for introducing diverse substituents at the 6-position—an established vector for modulating potency within this chemotype. Researchers pursuing iNOS or related inflammatory targets should consider this compound as a key intermediate for parallel SAR exploration, especially when the synthetic plan involves 6-position diversification via hydrazone formation or reductive amination.

Mechanistic Studies on Nitro-Group-Directed Nucleophilic Substitution in Electron-Deficient Heterocycles

The Oregon State University thesis by Stahl (1968) established that the reaction outcome of 5-nitropyrimidines with hydrazines is exquisitely sensitive to the nature of both the nucleophile and the substituents at the 2-, 4-, and 6-positions, with steric effects from the nitro group playing a decisive role in directing substitution versus rearrangement pathways [5]. The target compound, bearing the specific 6-hydrazinyl-3-methyl-5-nitro substitution pattern, is a well-defined substrate for investigating the interplay between steric and electronic factors in nucleophilic aromatic substitution and ring-transformation reactions of pyrimidines. Its defined tautomeric form (locked by N3-methylation) eliminates confounding variables present in N1-substituted or unsubstituted analogs [6], making it a superior substrate for physical organic chemistry investigations.

Building Block for Energetic-Material Precursor Chemistry

Nitropyrimidine derivatives bearing hydrazinyl groups have been employed as mild precursors to nitropyrazole-based energetic materials; treatment of nitropyrimidines with hydrazines can trigger ring contraction to afford 3,5-diamino-4-nitropyrazole derivatives . The target compound's 6-hydrazinyl-5-nitro substitution pattern is structurally congruent with the starting materials described in this transformation, and its procurement supports research programs developing nitrogen-rich heterocycles for high-energy-density material applications.

Quote Request

Request a Quote for 6-Hydrazinyl-3-methyl-5-nitropyrimidine-2,4(3h,5h)-dione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.